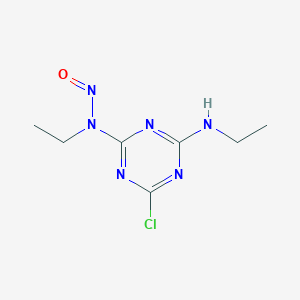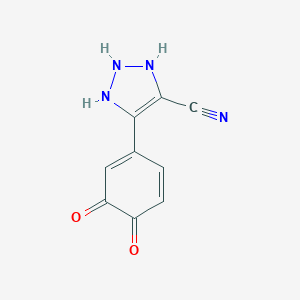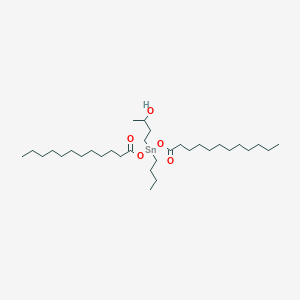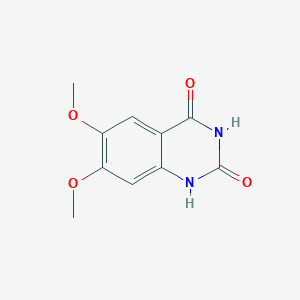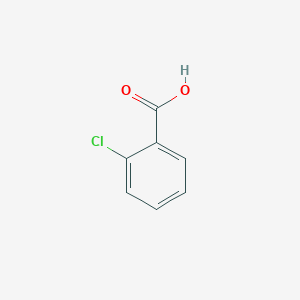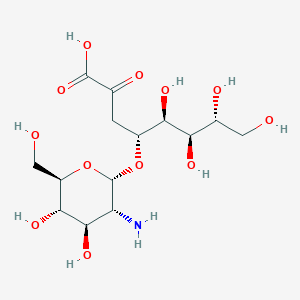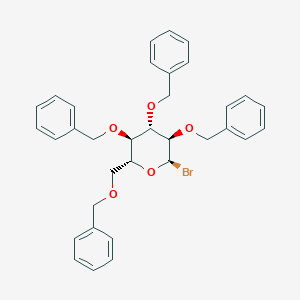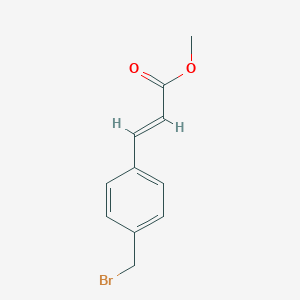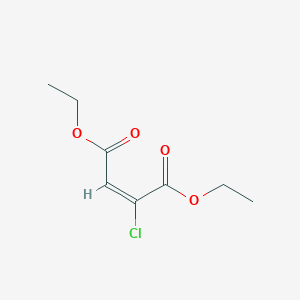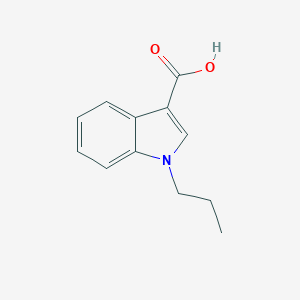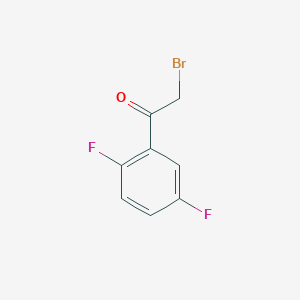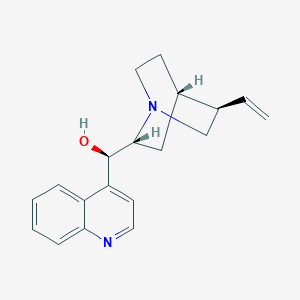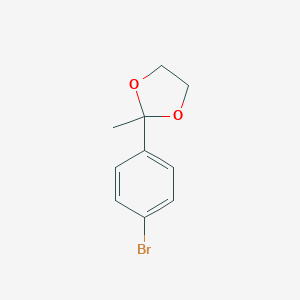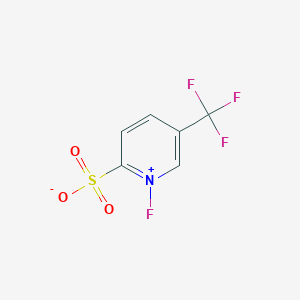
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
説明
The compound "1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate" is a fluorinated pyridinium salt with potential applications in various chemical reactions due to its unique structure and reactivity. The presence of the trifluoromethyl group and the sulfonate moiety suggests that it could be involved in electrophilic fluorination reactions and could serve as a precursor for the synthesis of fluorinated organic compounds, which are of great interest in medicinal chemistry and materials science due to their enhanced stability, lipophilicity, and bioavailability .
Synthesis Analysis
The synthesis of related N-fluoropyridinium salts has been explored through methods such as counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and fluorination of Lewis acid complexes of pyridines . These methods provide a framework for the potential synthesis of "1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate," although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of N-fluoropyridinium salts, which are closely related to the compound , has been characterized by spectral and elemental analyses, confirming the stable 1:1 salt structure of the pyridine nucleus and halogen atom . The stability of these salts is influenced by the nucleophilicity or basicity of the counter anions and the electronic nature or position of the substituents on the pyridine ring.
Chemical Reactions Analysis
Fluorinated pyridinium salts are known to participate in various chemical reactions. For instance, difluoromethyl 2-pyridyl sulfone has been used as a gem-difluoroolefination reagent for aldehydes and ketones, indicating that related compounds could also be involved in similar electrophilic fluorination reactions . Additionally, the (2-pyridyl)sulfonyl group has been identified as a multifunctional group that facilitates copper-mediated cross-coupling reactions and further transformations of the coupling products .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high stability and lipophilicity. The presence of the trifluoromethyl group and the sulfonate moiety in "1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate" suggests that it would exhibit similar properties. For example, the trifluoromethyl group is known to enhance the stability and lipophilicity of organic molecules, which is beneficial for pharmaceutical applications . The sulfonate group, on the other hand, is versatile in materials science applications due to its acidity and potential for facile biodegradability .
科学的研究の応用
Synthesis and Properties
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is involved in the synthesis of various stable N-fluoropyridinium salts. These salts have been synthesized using different methods, such as counter anion displacement reactions and fluorination of salts of pyridines with protonic acids or silyl esters. The stability of these salts depends on the nucleophilicity or basicity of the counter anions and the electronic nature or position of the ring substituents (Umemoto et al., 1991).
Formation of Fluorohydrins and Fluoroolefins
Fluorohydrins, which are accessible by anti-periplanar addition of hydrogen fluoride to oxiranes, can be converted to fluoroolefins. This conversion is significant as fluorohydrins are intermediates in various chemical syntheses, including those involving 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate (Suga et al., 1990).
Electrophilic Fluorination of Imines
N-fluoro-bis[(trifluoromethyl)sulfonyl]imide, a compound related to 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate, has been used for the direct fluorination of imines. This process generates mono and/or difluoroketones without the need for a strong base to first generate the imine anions (Ying et al., 1996).
Synthesis of Indoline and Pyrrolidine Derivatives
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is also used in synthesizing indoline and pyrrolidine derivatives. These reactions involve disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, which are significant for introducing fluorinated one-carbon units into organic molecules (Ichikawa et al., 2004).
Modular Synthesis of Polysubstituted and Fused Pyridines
The compound plays a role in the one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This is a key method for regioselective synthesis of various substituted pyridines and fused pyridines (Song et al., 2016).
Environmental Degradation of Perfluorinated Surfactants
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is associated with the study of the degradation of perfluorinated surfactants like PFOS and PFOA. Understanding the breakdown of these substances in the environment is crucial for assessing their environmental impact and persistence (Vecitis et al., 2008).
Study of Structural, Electronic, and Thermodynamic Properties
Ab initio studies involving this compound help in understanding the structural, electronic, and thermodynamic properties of related perfluorinated substances, which is important for their environmental and toxicological assessment (Torres et al., 2009).
将来の方向性
The future directions for the study and application of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .
特性
IUPAC Name |
1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCMYZKEHOPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372184 | |
| Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
CAS RN |
147541-08-0 | |
| Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

